molecular formula C16H12N4O2 B5379779 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5379779
M. Wt: 292.29 g/mol
InChI Key: ZPEWFMMCCVQMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular framework is based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is recognized for its remarkable versatility and is considered isoelectronic with purine bases, allowing it to function as a potential bioisostere in molecular design . The specific substitution pattern, featuring a furan-2-yl group at the 2-position and a 3-methoxyphenyl group at the 7-position, is engineered to confer specific electronic properties and binding characteristics crucial for interacting with biological targets. This compound is primarily valuable for research focused on enzyme and receptor inhibition. The TP core has documented applications in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, structurally analogous TP derivatives have demonstrated potent and selective antagonistic activity against adenosine A 2A receptors, which are important targets for neurological disorders such as Parkinson's disease . The mechanism of action for this class of compounds typically involves binding to the ATP-binding site of enzymes or the orthosteric site of GPCRs, thereby disrupting key signaling pathways involved in cell proliferation and neurological function . This product is supplied as a high-purity solid for research applications. It is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(furan-2-yl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEWFMMCCVQMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, resulting in high yields of the desired product . The reaction conditions are straightforward and efficient, making it a practical method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Substituent Position and Chain Length

  • SCH 442416 : Features a 3-(4-methoxyphenyl)propyl chain at position 7 and a furyl group at position 2. The extended propyl chain improves A2A receptor binding (Ki = 0.8 nM) compared to shorter ethyl or methyl chains, highlighting the importance of substituent length in optimizing affinity .
  • ZM241385 : Contains a 4-hydroxyphenethyl group at position 6. The hydroxyl group enhances hydrophilicity and hydrogen bonding with the A2A receptor, increasing selectivity over A1 receptors .
  • Compound 6a (from ): Substituted with a 4′-chlorobenzylamino group at position 7, this derivative inhibits tubulin polymerization (IC50 = 0.12 µM), demonstrating the scaffold’s versatility beyond adenosine receptor targeting .

Substituent Electronic Effects

  • 7-Hydroxy Derivatives: Replacing the methoxy group with a hydroxyl group (e.g., 5-amino-7-[3-(4-hydroxyphenyl)propyl]-2-(2-furyl)pyrazolo-triazolo-pyrimidine) improves water solubility and A2A affinity (Ki = 0.5 nM), suggesting electronic modulation enhances receptor interactions .
  • 7-Chloro Analogues : Chlorine substitution at position 7 (e.g., 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine) shifts activity toward antiproliferative effects, with IC50 values of 8.2 µM against leukemia cells .

Pharmacological and Physicochemical Properties

  • Metal Complexation : Derivatives like 7-oxo-5-phenyl-triazolo[1,5-a]pyrimidine form antiparallel-coordinated metal complexes (e.g., Cu(II), Ni(II)), which exhibit unique electronic properties for catalytic or materials science applications .
  • Herbicidal Activity : Sulfonamide-substituted triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) inhibit plant acetolactate synthase (ALS), demonstrating the scaffold’s agricultural utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis is typically employed, starting with a triazole precursor (e.g., 3,5-diamino-1,2,4-triazole) reacting with substituted aryl aldehydes or ketones. Key steps include cyclocondensation under reflux in polar solvents like dimethylformamide (DMF) or acetic acid. For example, refluxing at 100–120°C for 6–12 hours enhances cyclization efficiency. Solvent polarity and temperature control are critical to avoid side reactions (e.g., dimerization). Post-reaction purification via column chromatography or recrystallization in ethanol improves yield (65–80%) .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/IR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., furyl and methoxyphenyl groups). IR spectroscopy identifies functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water. Analyze bond lengths and angles (e.g., triazolo-pyrimidine core dihedral angles ~5–10°) to validate steric and electronic effects .

Q. What preliminary assays are recommended to evaluate the compound's biological activity?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use cell-based viability assays (MTT or resazurin) to screen for cytotoxicity. Compare results with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to establish baseline activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line consistency). For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions. Use molecular docking to correlate binding poses with activity trends .

Q. What in silico strategies are effective for predicting binding affinity with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral proteases). Focus on hydrogen bonding with the triazolo nitrogen and π-π stacking with aromatic substituents .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How can synthetic byproducts or low yields be mitigated during scale-up?

  • Methodology :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates. Optimize stoichiometry (e.g., 1.2:1 molar ratio of triazole to aldehyde) to reduce unreacted starting material .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) and improve yield by 10–15% via controlled microwave heating .

Q. What strategies enhance the compound's solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve lipophilicity. Test hydrolysis kinetics in simulated gastric fluid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion and sustained release .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural validation?

  • Methodology :

  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 7-(3-methoxyphenyl) derivatives) to identify expected shifts. For example, the furyl proton typically appears at δ 6.5–7.0 ppm in 1^1H NMR .
  • DFT Calculations : Use Gaussian09 to simulate NMR spectra and validate experimental data. Deviations >0.3 ppm may indicate impurities or tautomerism .

Key Considerations for Experimental Design

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor cyclization but may require thorough drying to prevent hydrolysis .
  • Biological Replicates : Use n ≥ 3 replicates in assays to account for variability. Include positive controls (e.g., staurosporine for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.